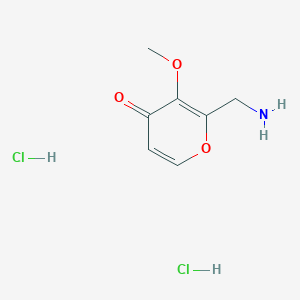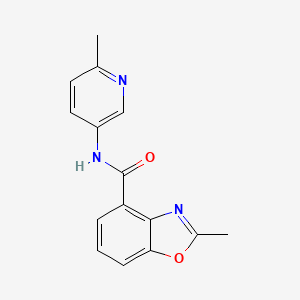
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride, also known as AM-PMX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. AM-PMX is a pyranone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. In cancer research, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. In addition, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride in lab experiments is its low toxicity and high solubility in water. However, one of the limitations of using 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride is its limited availability and high cost.
Orientations Futures
There are several future directions for the research and development of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride. One direction is to further study its mechanism of action and identify its specific targets in various diseases. Another direction is to develop more efficient and cost-effective methods for synthesizing 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride. Additionally, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride can be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Méthodes De Synthèse
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride can be synthesized using various methods, including the reaction of 3-methoxy-4H-pyran-4-one with formaldehyde and ammonium chloride. Another method involves the reaction of 3-methoxy-4H-pyran-4-one with paraformaldehyde and ammonium chloride. The resulting product is then treated with hydrochloric acid to obtain 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride dihydrochloride.
Applications De Recherche Scientifique
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been studied for its potential anticancer properties and has been shown to inhibit the growth of cancer cells. In drug development, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
2-(aminomethyl)-3-methoxypyran-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.2ClH/c1-10-7-5(9)2-3-11-6(7)4-8;;/h2-3H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCYWIDLZURHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=CC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)

![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)

![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)
![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)
